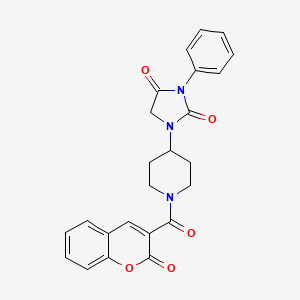

![molecular formula C10H14 B2634757 2-Ethynylbicyclo[2.2.2]octane CAS No. 2110251-51-7](/img/structure/B2634757.png)

2-Ethynylbicyclo[2.2.2]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethynylbicyclo[2.2.2]octane is a chemical compound with the molecular formula C10H14 . It has an average mass of 134.218 Da and a monoisotopic mass of 134.109543 Da .

Synthesis Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit has been achieved through a sequence involving an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This method allows for the creation of propellane derivatives containing a bicyclo[2.2.2]octene unit .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-10H,3-7H2 . The InChI key is YQEKDYRLRMUPKC-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.22 . It is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Molecular Rotors and Correlated Motion

A significant application of 2-ethynylbicyclo[2.2.2]octane derivatives is in the study of molecular rotors. For instance, Lemouchi et al. (2013) investigated the crystal structures and dynamic behavior of molecular rotors formed by linking two chiral rotators with a diyne fragment. This study highlights the complex motion of these rotators and their potential implications for developing materials with unique optical properties (Lemouchi et al., 2013).

Crystalline Hybrid Materials

Another intriguing application is the construction of crystalline hybrid materials. Bastien et al. (2014) reported synthesizing a crystalline framework incorporating paddlewheel copper(II) dimers and molecular rotors based on this compound. This research unveils the interaction between molecular motion and electronic properties, offering insights into designing new materials (Bastien et al., 2014).

Asymmetric Catalysis

In the realm of asymmetric catalysis, derivatives of this compound have been utilized as ligands. Otomaru et al. (2005) explored C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands for rhodium-catalyzed asymmetric 1,4-addition, demonstrating high enantioselectivity and catalytic activity. This work contributes to the development of more efficient and selective catalytic processes (Otomaru et al., 2005).

Organic Synthesis and Functional Materials

Additionally, this compound and its variants serve as key components in the synthesis of complex organic molecules. Lemouchi and Batail (2015) synthesized asymmetric rotators and polyrotors showcasing the versatility of these structures in constructing functional molecular arrays. Their approach emphasizes the strategic use of these compounds in materials science (Lemouchi & Batail, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar to certain inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-hsd1) .

Mode of Action

Its synthesis involves a tandem reaction that allows rapid access to a wide range of bicyclo[222]octane-1-carboxylates .

Biochemical Pathways

It’s structurally similar to certain inhibitors of the enzyme 11β-hsd1 , which plays a crucial role in the conversion of inactive cortisone to active cortisol, a key hormone involved in various metabolic processes.

Pharmacokinetics

It’s known that the 2-oxabicyclo[222]octane core, when incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leads to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Result of Action

When the 2-oxabicyclo[222]octane core is incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), it leads to the creation of new bioactive analogs of these drugs .

Action Environment

It’s known that the physicochemical properties of molecules can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Análisis Bioquímico

Biochemical Properties

It is known that the bicyclo[2.2.2]octane class, to which this compound belongs, has been explored for its potential in drug discovery

Cellular Effects

It is known that similar compounds have been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties

Molecular Mechanism

It is known that similar compounds have been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties

Propiedades

IUPAC Name |

2-ethynylbicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-10H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEKDYRLRMUPKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC2CCC1CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2110251-51-7 |

Source

|

| Record name | 2-ethynylbicyclo[2.2.2]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2634681.png)

![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)

![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)

![Ethyl 5-[(2-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2634689.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)